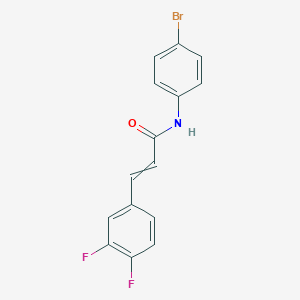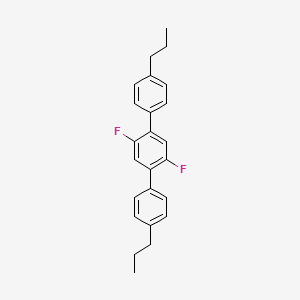
1,4-Difluoro-2,5-bis(4-propylphenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Difluoro-2,5-bis(4-propylphenyl)benzene: is an organic compound characterized by the presence of two fluorine atoms and two propylphenyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Difluoro-2,5-bis(4-propylphenyl)benzene typically involves the reaction of 1,4-difluorobenzene with 4-propylphenyl derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 1,4-difluorobenzene reacts with 4-propylphenylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions: 1,4-Difluoro-2,5-bis(4-propylphenyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The propylphenyl groups can undergo oxidation to form corresponding alcohols or ketones.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized products like alcohols or ketones.
- Reduced products like hydrocarbons .
科学的研究の応用
1,4-Difluoro-2,5-bis(4-propylphenyl)benzene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Electronics: Employed in the fabrication of organic field-effect transistors (OFETs) and photovoltaic cells.
Chemical Sensors: Utilized in the design of sensors for detecting specific analytes due to its unique electronic properties.
作用機序
The mechanism of action of 1,4-Difluoro-2,5-bis(4-propylphenyl)benzene involves its interaction with molecular targets through its fluorine atoms and propylphenyl groups. The fluorine atoms can engage in hydrogen bonding and other non-covalent interactions, while the propylphenyl groups provide hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it suitable for applications in organic electronics and materials science .
類似化合物との比較
1,4-Difluorobenzene: Lacks the propylphenyl groups, making it less hydrophobic and less suitable for certain applications.
2,5-Difluoro-1,4-bis(4-methylphenyl)benzene: Similar structure but with methyl groups instead of propyl groups, affecting its electronic and physical properties.
Uniqueness: 1,4-Difluoro-2,5-bis(4-propylphenyl)benzene is unique due to the presence of both fluorine atoms and propylphenyl groups, which confer distinct electronic properties and hydrophobicity, making it highly suitable for advanced materials and electronic applications .
特性
CAS番号 |
612486-80-3 |
|---|---|
分子式 |
C24H24F2 |
分子量 |
350.4 g/mol |
IUPAC名 |
1,4-difluoro-2,5-bis(4-propylphenyl)benzene |
InChI |
InChI=1S/C24H24F2/c1-3-5-17-7-11-19(12-8-17)21-15-24(26)22(16-23(21)25)20-13-9-18(6-4-2)10-14-20/h7-16H,3-6H2,1-2H3 |
InChIキー |
ZPUDTFQEGSUJFP-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2F)C3=CC=C(C=C3)CCC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


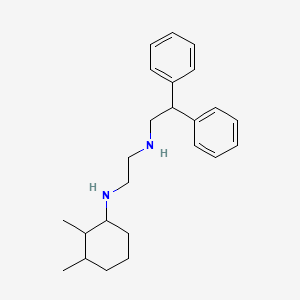

![N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14216960.png)
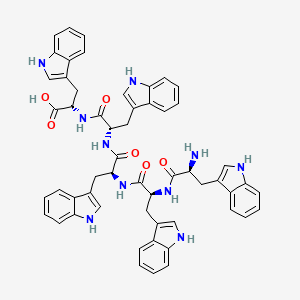
![6-Amino-4-[(4-methylbenzene-1-sulfonyl)oxy]naphthalene-2-sulfonic acid](/img/structure/B14216968.png)
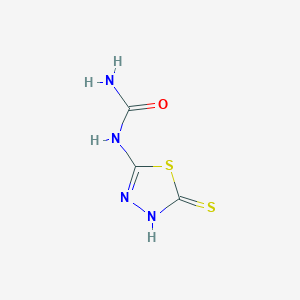
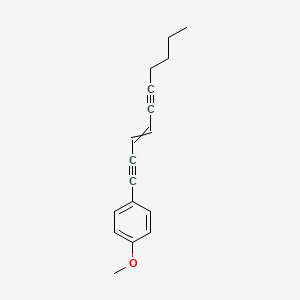

![Benzoic acid;1-[dimethyl(phenyl)silyl]-1,1,3,3,3-pentafluoropropan-2-ol](/img/structure/B14217016.png)
![9,9'-(1,3-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14217017.png)

![3-{2-[(4-Methoxyphenyl)methoxy]phenyl}-1-methyl-1H-indole](/img/structure/B14217031.png)
![1,3-Dibromo-6-(2-ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14217036.png)
